1-(tert-Butyldisulfanyl)hexane
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Overview
Description
1-(tert-Butyldisulfanyl)hexane, also known as tert-butylhexyl disulfide, is an organic compound with the molecular formula C10H22S2. It is characterized by the presence of a disulfide bond (S-S) linking a tert-butyl group and a hexyl group.
Preparation Methods
1-(tert-Butyldisulfanyl)hexane can be synthesized through the oxidative coupling of thiols. One common method involves the reaction of hexanethiol with tert-butylthiol in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction typically takes place under mild conditions, and the product is purified through distillation or chromatography .
Industrial production methods may involve similar oxidative coupling reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-(tert-Butyldisulfanyl)hexane undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones under strong oxidizing conditions.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The compound can participate in nucleophilic substitution reactions where the disulfide bond is cleaved, and new substituents are introduced
Common reagents used in these reactions include hydrogen peroxide, iodine, DTT, and TCEP. Major products formed from these reactions depend on the specific conditions and reagents used but can include thiols, sulfoxides, and sulfones .
Scientific Research Applications
1-(tert-Butyldisulfanyl)hexane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of disulfide bonds in peptides and proteins.
Biology: The compound is utilized in the study of redox biology and the role of disulfide bonds in protein folding and stability.
Medicine: Research into disulfide-containing compounds has implications for drug development, particularly in designing drugs that target redox-sensitive pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds
Mechanism of Action
The mechanism of action of 1-(tert-Butyldisulfanyl)hexane involves the cleavage and formation of disulfide bonds. In biological systems, disulfide bonds play a crucial role in maintaining protein structure and function. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting protein stability and activity .
Comparison with Similar Compounds
1-(tert-Butyldisulfanyl)hexane can be compared to other disulfide-containing compounds such as:
Hexyl disulfide: Similar in structure but lacks the tert-butyl group, leading to different reactivity and applications.
Di-tert-butyl disulfide: Contains two tert-butyl groups, making it more sterically hindered and less reactive in certain reactions.
1-Bromohexane: While not a disulfide, it is a related compound used in similar synthetic applications
The uniqueness of this compound lies in its combination of a tert-butyl group and a hexyl group, providing a balance of steric hindrance and reactivity that is useful in various chemical and biological applications .
Properties
CAS No. |
64580-59-2 |
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Molecular Formula |
C10H22S2 |
Molecular Weight |
206.4 g/mol |
IUPAC Name |
1-(tert-butyldisulfanyl)hexane |
InChI |
InChI=1S/C10H22S2/c1-5-6-7-8-9-11-12-10(2,3)4/h5-9H2,1-4H3 |
InChI Key |
HXFQCKLJIPUIKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSSC(C)(C)C |
Origin of Product |
United States |
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